Sulfo-NHS-SS-Biotin sodium

Aqueous solubility solvent-free biotinylation protein stability

Researchers face non-specific intracellular labeling with membrane-permeable biotin reagents, and harsh elution conditions that denature target proteins with non-cleavable analogs. Sulfo-NHS-SS-Biotin sodium is the precise solution: • Exclusive Extracellular Labeling: Sulfonate group ensures membrane impermeability, targeting only cell-surface proteins. • Native Protein Recovery: Cleavable disulfide bond enables mild elution with reducing agents (e.g., 50 mM DTT), preserving protein function and post-translational modifications. • Solvent-Free Workflow: Fully water-soluble, eliminating DMSO/DMF artifacts and preserving antibody conformation during conjugation.

Molecular Formula C19H27N4NaO9S4
Molecular Weight 606.7 g/mol
CAS No. 325143-98-4
Cat. No. B1139964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-NHS-SS-Biotin sodium
CAS325143-98-4
Synonyms3-[[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]dithio]-propanoic Acid 2,5-dioxo-3-sulfo-1-pyrrolidinyl Ester, Sodium Salt; _x000B_NHS-SS-BIOTIN Sodium Salt; 
Molecular FormulaC19H27N4NaO9S4
Molecular Weight606.7 g/mol
Structural Identifiers
InChIInChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1
InChIKeyIBKZNJXGCYVTBZ-IDBHZBAZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-NHS-SS-Biotin Sodium (CAS 325143-98-4): Procurement-Grade Specifications for a Cleavable, Cell-Impermeant Amine-Reactive Biotinylation Reagent


Sulfo-NHS-SS-Biotin sodium (CAS 325143-98-4), chemically known as sulfosuccinimidyl 3-[[2-(biotinamido)ethyl] dithio]propionate sodium salt, is a water-soluble, amine-reactive biotinylation reagent . This compound belongs to the sulfo-NHS ester class of biotinylation agents and is characterized by three functional domains: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive group that targets primary amines, a biotin moiety for high-affinity streptavidin/avidin capture, and a cleavable disulfide bond within a 24.3 Å spacer arm that enables reversible labeling . The sulfonate group confers both aqueous solubility and membrane impermeability, restricting reactivity exclusively to extracellular targets [1].

Why Generic Sulfo-NHS-SS-Biotin Sodium Substitution Compromises Cell Surface Proteomics and Reversible Affinity Purification Workflows


Generic substitution among biotinylation reagents is scientifically inadmissible because structural variations—presence or absence of a sulfonate group, inclusion of a cleavable disulfide bond, and spacer arm length—directly dictate three non-negotiable performance parameters: aqueous solubility without organic co-solvents, membrane permeability profile, and reversibility of biotin-streptavidin capture [1]. For instance, non-sulfonated NHS-SS-Biotin requires organic solvents such as DMSO or DMF for dissolution (water solubility <2.68 mg/mL), introducing solvent-induced artifacts and compromising cell surface labeling specificity . Conversely, non-cleavable sulfo-NHS-LC-Biotin, while water-soluble, permanently traps target proteins on streptavidin matrices, requiring harsh denaturing elution conditions (e.g., boiling in SDS buffer) that preclude native protein recovery for downstream functional assays or interactome analyses . These functional divergences necessitate procurement decisions grounded in quantitative, application-specific evidence rather than interchangeable catalog selections.

Sulfo-NHS-SS-Biotin Sodium: Quantified Differentiation Evidence for Procurement and Method Selection


Aqueous Solubility: Sulfo-NHS-SS-Biotin vs. Non-Sulfonated NHS-SS-Biotin for Solvent-Free Biotinylation

Sulfo-NHS-SS-Biotin sodium demonstrates direct water solubility, eliminating the requirement for organic co-solvents during biotinylation reactions. This property contrasts sharply with its non-sulfonated analog NHS-SS-Biotin, which exhibits limited aqueous solubility (<2.68 mg/mL in H₂O) and must be pre-dissolved in DMSO or DMF prior to addition to aqueous reaction systems [1]. The charged sulfo-NHS group confers sufficient polarity for direct dissolution in aqueous buffers .

Aqueous solubility solvent-free biotinylation protein stability

Cleavable Spacer Arm: Quantified Native Protein Recovery Advantage over Non-Cleavable Sulfo-NHS-LC-Biotin

Sulfo-NHS-SS-Biotin sodium incorporates a disulfide bond within its 24.3 Å spacer arm, enabling quantitative cleavage and release of biotinylated proteins from streptavidin matrices under mild reducing conditions (10–100 mM DTT or TCEP) [1]. This reversible design yields approximately 70% higher recovery of native protein complexes compared to non-cleavable biotinylation reagents such as Sulfo-NHS-LC-Biotin, which require harsh denaturing elution (e.g., boiling in SDS-PAGE sample buffer) that compromises downstream functional analysis [2].

Reversible labeling native protein elution affinity purification

Membrane Impermeability: Cell Surface Labeling Specificity vs. Membrane-Permeable NHS-SS-Biotin

The sulfonate group on Sulfo-NHS-SS-Biotin sodium confers a net negative charge that renders the reagent membrane-impermeable, restricting biotinylation exclusively to extracellular protein domains [1]. In contrast, the non-sulfonated NHS-SS-Biotin analog is membrane-permeable and will indiscriminately label intracellular proteins when applied to intact cells, confounding cell surface-specific analyses . Validation studies confirm that Sulfo-NHS-SS-Biotin selectively labels cell surface proteins without detectable intracellular modification [2].

Cell surface labeling membrane impermeability subcellular specificity

Spacer Arm Length Optimization: 24.3 Å Design Reduces Steric Hindrance Compared to Short-Chain Sulfo-NHS-Biotin

Sulfo-NHS-SS-Biotin sodium incorporates a medium-length 24.3 Å spacer arm, consisting of the native biotin valeric acid group extended by a 7-atom chain . This extended spacer architecture reduces steric hindrance during streptavidin binding relative to short-chain sulfo-NHS-biotin (spacer arm approximately 13.5 Å), which positions the biotin moiety closer to the labeled protein surface and can impede tetrameric streptavidin access . The 24.3 Å design enables efficient capture of biotinylated macromolecules, including antibodies and large protein complexes, without compromising binding kinetics .

Spacer arm steric hindrance streptavidin binding

Amine-Reactive Ester Hydrolytic Stability: Sulfo-NHS Ester Half-Life in Aqueous Buffer Defines Working Time Constraints

The sulfo-NHS ester moiety of Sulfo-NHS-SS-Biotin sodium undergoes hydrolysis in aqueous solution, with a half-life of approximately 30–60 minutes at pH 7.4 and 4°C [1]. This hydrolytic instability necessitates fresh preparation and immediate use, contrasting with more stable (but membrane-permeable) NHS esters that permit longer working times but require organic solvents . While this may appear disadvantageous, the rapid hydrolysis rate is intrinsic to sulfo-NHS ester chemistry and is consistent across all sulfo-NHS biotinylation reagents; the trade-off for aqueous compatibility and membrane impermeability is a defined working time window [2].

Hydrolytic stability NHS ester reagent handling

Sulfo-NHS-SS-Biotin Sodium: Evidence-Based Application Scenarios Where Differential Properties Drive Selection


Cell Surface Proteomics: Isolation of Plasma Membrane Proteins for Quantitative MS Analysis

Sulfo-NHS-SS-Biotin sodium is optimally deployed for cell surface proteomics workflows requiring exclusive labeling of extracellular protein domains. The reagent's membrane impermeability, conferred by its sulfonate group, ensures that only plasma membrane-exposed proteins are biotinylated, eliminating intracellular protein contamination that would otherwise confound quantitative mass spectrometry analyses [1]. Following labeling (1 mg/mL in ice-cold PBS, 15 min), cells are lysed, and biotinylated surface proteins are captured on streptavidin-agarose. The cleavable disulfide bond enables elution of native proteins under mild reducing conditions (50 mM DTT), preserving post-translational modifications and enabling label-free MS quantification without SDS interference . This application is validated in peer-reviewed studies for surfaceome mapping in cancer and immunology research [2].

Reversible Affinity Purification: Native Protein Recovery for Functional Assays and Interactome Studies

For affinity purification workflows requiring recovery of native, functionally active proteins, Sulfo-NHS-SS-Biotin sodium provides a distinct advantage over non-cleavable biotinylation reagents. The disulfide bond within the 24.3 Å spacer arm permits quantitative release of biotinylated target proteins from streptavidin matrices using reducing agents (10–100 mM DTT or TCEP) [1]. This reversible capture-release cycle yields approximately 70% higher native protein recovery compared to non-cleavable reagents, which require denaturing SDS elution that ablates enzymatic activity and disrupts protein-protein interactions . The recovered native proteins remain suitable for downstream functional assays, enzymatic activity measurements, or interactome mapping via co-immunoprecipitation-MS [2].

Antibody Biotinylation for Immobilization and Detection Without Organic Solvent Artifacts

Sulfo-NHS-SS-Biotin sodium enables solvent-free biotinylation of antibodies and other biomolecules in fully aqueous buffers, preserving antibody conformation and antigen-binding activity that may be compromised by DMSO or DMF exposure [1]. The reagent's water solubility eliminates the need for organic solvent pre-dissolution, and the extended 24.3 Å spacer arm ensures efficient streptavidin capture of biotinylated antibodies without steric hindrance . This application is particularly valuable for immobilization of antibodies onto streptavidin-coated surfaces for ELISA, SPR, or bead-based assays, as well as for preparing biotinylated detection reagents in multiplex immunoassays. The cleavable spacer also permits controlled release of captured antibody-antigen complexes for further analysis [2].

Membrane Protein Trafficking and Internalization Kinetics Studies

The membrane-impermeable and cleavable properties of Sulfo-NHS-SS-Biotin sodium make it uniquely suited for studying plasma membrane protein internalization and trafficking dynamics. Initial labeling at 4°C restricts biotinylation to surface-exposed proteins; subsequent warming to 37°C initiates endocytosis, and the remaining surface biotin can be selectively cleaved using membrane-impermeant reducing agents (e.g., glutathione or TCEP at 4°C) [1]. This approach enables quantitative discrimination between internalized (cleavage-protected) and surface-retained (cleavage-sensitive) protein populations, a workflow that is impossible with non-cleavable or membrane-permeable biotinylation reagents . The method has been validated for tracking receptor internalization kinetics in cancer cell signaling studies [2].

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